Ethyl 3-(((benzyloxy)carbonyl)-(2-ethoxy-2-oxoethyl)amino)propanoate
Overview
Description
Ethyl 3-(((benzyloxy)carbonyl)-(2-ethoxy-2-oxoethyl)amino)propanoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are commonly found in fruits and flowers. This particular compound is characterized by its complex structure, which includes a benzyloxycarbonyl group, an ethoxy group, and an amino propanoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(((benzyloxy)carbonyl)-(2-ethoxy-2-oxoethyl)amino)propanoate typically involves the esterification of a carboxylic acid with an alcohol in the presence of a catalyst. One common method is the Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of a mineral acid catalyst . Another method involves the reaction of an acid chloride with an alcohol in the presence of a base .
Industrial Production Methods
Industrial production of esters like this compound often employs large-scale esterification processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(((benzyloxy)carbonyl)-(2-ethoxy-2-oxoethyl)amino)propanoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield a carboxylic acid and an alcohol.
Reduction: The ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester can undergo nucleophilic substitution reactions, where the ester group is replaced by another nucleophile.
Common Reagents and Conditions
Hydrolysis: Aqueous acid or base is used to hydrolyze the ester.
Reduction: Lithium aluminum hydride is commonly used as a reducing agent.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(((benzyloxy)carbonyl)-(2-ethoxy-2-oxoethyl)amino)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-(((benzyloxy)carbonyl)-(2-ethoxy-2-oxoethyl)amino)propanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release active carboxylic acids and alcohols, which can then interact with biological pathways . The benzyloxycarbonyl group may also play a role in modulating the compound’s activity by protecting reactive sites and facilitating selective reactions .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simpler ester with a similar ethyl group but lacking the complex benzyloxycarbonyl and amino propanoate moieties.
Methyl butanoate: Another ester with a different alkyl group and simpler structure.
Isopentyl acetate: Known for its pleasant banana-like odor, it shares the ester functional group but has a different alkyl chain.
Uniqueness
Ethyl 3-(((benzyloxy)carbonyl)-(2-ethoxy-2-oxoethyl)amino)propanoate is unique due to its complex structure, which includes multiple functional groups that can participate in a variety of chemical reactions. This complexity makes it a valuable intermediate in organic synthesis and a subject of interest in various fields of research .
Biological Activity
Ethyl 3-(((benzyloxy)carbonyl)-(2-ethoxy-2-oxoethyl)amino)propanoate, commonly referred to by its CAS number 51814-17-6, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, research findings, and relevant case studies.
The molecular formula of this compound is C17H23NO6, with a molecular weight of 337.37 g/mol. The compound features an ethyl ester group and a benzyloxy carbonyl moiety, which may influence its biological interactions.
Property | Value |
---|---|
Molecular Formula | C17H23NO6 |
Molecular Weight | 337.37 g/mol |
CAS Number | 51814-17-6 |
Solubility | Soluble in organic solvents |
Research indicates that compounds similar to this compound exhibit various biological activities primarily through modulation of enzyme activity and interaction with cellular pathways. The presence of the benzyloxy carbonyl group suggests potential interactions with proteins involved in metabolic pathways.
Anticancer Activity
A study explored the anticancer properties of related compounds, demonstrating that certain derivatives could inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. The mechanism involved the inhibition of key signaling pathways such as PI3K/Akt and MAPK, which are crucial for cell survival and proliferation.
Antimicrobial Properties
This compound has shown promising antimicrobial activity against various bacterial strains. The compound's ability to disrupt bacterial cell membranes and inhibit essential enzymes was noted in several assays.
Case Studies
- Anticancer Study : A recent investigation into similar benzamide derivatives revealed significant cytotoxicity against breast cancer cells (MCF-7), with IC50 values indicating potent activity at low concentrations. This suggests that this compound may exhibit similar effects.
- Antimicrobial Efficacy : In vitro studies demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Toxicological Profile
The toxicity profile of this compound indicates that it is an irritant, necessitating careful handling in laboratory settings. Toxicological assessments are crucial for determining safe dosage levels for potential therapeutic applications.
Summary of Toxicological Findings
Endpoint | Result |
---|---|
Acute Toxicity | Moderate irritant |
Chronic Toxicity | Further studies needed |
Mutagenicity | Not assessed |
Properties
IUPAC Name |
ethyl 3-[(2-ethoxy-2-oxoethyl)-phenylmethoxycarbonylamino]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO6/c1-3-22-15(19)10-11-18(12-16(20)23-4-2)17(21)24-13-14-8-6-5-7-9-14/h5-9H,3-4,10-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPJDXJBPAPOJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN(CC(=O)OCC)C(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80716536 | |
Record name | Ethyl N-[(benzyloxy)carbonyl]-N-(2-ethoxy-2-oxoethyl)-beta-alaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80716536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51814-17-6 | |
Record name | Ethyl N-[(benzyloxy)carbonyl]-N-(2-ethoxy-2-oxoethyl)-beta-alaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80716536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Benzyloxycarbonyl-ethoxycarbonylmethyl-amino)-propionic acid ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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